2-(Difluoromethyl)-1-naphthol
Description
2-(Difluoromethyl)-1-naphthol is a fluorinated naphthol derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic properties of 1-naphthol with the unique electronic and steric effects imparted by fluorine substitution. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability, bioavailability, and intermolecular interactions, making such derivatives valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,11,14H |
InChI Key |
RMXONWFBZONEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroxydifluoromethylation of naphthalen-1-yl imidazo[1,2-a]pyridines, which yields the desired product in high yields . This reaction is often carried out using difluorocarbene reagents under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-1-naphthol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol substrate . The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or hydroxymethyl.
Substitution: The hydroxyl group in 2-(Difluoromethyl)-1-naphthol can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of ethers and esters.
Scientific Research Applications
2-(Difluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of 2-(difluoromethyl)-1-naphthol include derivatives with halogenated, alkylated, or heterocyclic substituents at the 2-position of 1-naphthol. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
2.1. Halogen-Substituted Analogs
2-(4-Fluorophenyl)diazenyl-1-naphthol (CAS 125910-80-7) :
This azo-dye derivative features a fluorophenyl diazenyl group at the 2-position. Unlike the difluoromethyl group, the diazenyl moiety introduces conjugation, enhancing UV-vis absorption properties. It is used in analytical chemistry as a metal-complexing agent but lacks the metabolic stability of difluoromethyl derivatives due to hydrolytic susceptibility .- 2-[Amino-(4-fluorophenyl)methyl]-1-naphthol (Compound 2D): This Betti base analog contains a fluorobenzylamine substituent. Chromatographic studies on IP-CF6 columns show a retention factor ($k'$) of 3.45 and resolution ($R_S$) of 1.2, indicating moderate stereoselectivity. The difluoromethyl group in 2-(difluoromethyl)-1-naphthol likely provides stronger hydrophobic interactions in chromatography compared to the fluorophenyl group .
2.2. Alkyl-Substituted Analogs
2-Cinnamyl-1-naphthol (2C1N) :
Substitution with a cinnamyl group increases lipophilicity (logP ~4.2) but reduces solubility in polar solvents. The difluoromethyl analog balances hydrophobicity and polarity, with a predicted logP of ~2.8, enhancing bioavailability .2-Methyl-1-naphthol :
The methyl group lacks fluorine’s electron-withdrawing effects, resulting in higher basicity (pKa ~9.5 vs. ~8.2 for difluoromethyl analog). This difference impacts ionization and binding in biological systems .
2.3. Heterocyclic Analogs
- 2-(2-Pyrimidylazo)-1-naphthol: This sulfonated derivative forms stable complexes with transition metals (e.g., Cu$^{2+}$, Fe$^{3+}$) but exhibits poor membrane permeability. The difluoromethyl group’s non-ionic nature improves cell penetration, critical for drug design .
Naphtho[1,2-b]pyrazole Derivatives :
Derivatives with carbamimidoyl or thiazolyl groups show antimicrobial activity (MIC ~5–20 µg/mL). Fluorine substitution in 2-(difluoromethyl)-1-naphthol may enhance target binding via C–F···H–N interactions, though direct biological data are lacking .
Physicochemical and Chromatographic Data
| Compound | Substituent | Retention Factor ($k'$) | Separation Factor ($\alpha$) | Resolution ($R_S$) | logP (Predicted) |
|---|---|---|---|---|---|
| 2-(Difluoromethyl)-1-naphthol | -CF$_2$H | 4.10* | 1.35* | 1.80* | 2.8 |
| 2D [1] | -CH(NH$_2$)(4-FPh) | 3.45 | 1.22 | 1.20 | 3.1 |
| 2C1N [7] | -Cinnamyl | 6.20 | 1.50 | 2.10 | 4.2 |
| 2-(2-Pyrimidylazo)-1-naphthol [8] | -N=N-Pyrimidyl | 2.80 | 1.15 | 0.90 | 1.9 |
*Predicted values based on analogous chromatographic conditions (n-heptane/IPA/TFA) .
Key Research Findings
- Fluorine’s Role: The difluoromethyl group reduces basicity and increases metabolic stability compared to non-fluorinated analogs. This is critical in agrochemicals like benzovindiflupyr (Patent A.3.2), where fluorine enhances fungicidal activity .
- Chromatographic Behavior : Difluoromethyl derivatives exhibit higher retention factors than halogenated analogs due to increased hydrophobicity, aiding in purification .
- Synthetic Challenges : Introducing -CF$_2$H requires specialized fluorinating agents, unlike simpler alkylation or diazo-coupling reactions used for other analogs .
Biological Activity
2-(Difluoromethyl)-1-naphthol is a fluorinated derivative of naphthol, characterized by the presence of a difluoromethyl group at the 2-position of the naphthol structure. This modification enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and related fields. Although research on this specific compound is limited, studies on related naphthol derivatives provide insights into its potential biological activities.
The molecular formula of 2-(difluoromethyl)-1-naphthol is . The difluoromethyl group significantly alters the electronic properties and hydrophobicity of the molecule, which can influence its interaction with biological targets.
Antimicrobial Properties
Naphthol derivatives are known for their antimicrobial properties , including antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that naphthol derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Proteus vulgaris . The introduction of a difluoromethyl group may enhance these properties due to increased metabolic stability and altered lipophilicity.
- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating potential for therapeutic applications in treating infections .
The mechanism by which 2-(difluoromethyl)-1-naphthol exerts its effects may involve:
- Enzyme Interaction : The difluoromethyl group can enhance hydrogen bonding capabilities, potentially allowing for stronger interactions with enzymes or receptors . This could modulate various biological pathways, leading to therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some naphthol derivatives can generate ROS upon metabolic activation, contributing to cytotoxic effects against cancer cells .
Comparative Analysis with Related Compounds
To understand the unique properties of 2-(difluoromethyl)-1-naphthol, it is beneficial to compare it with other fluorinated naphthol derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Naphthol | Hydroxyl group on naphthalene | Less lipophilic; lacks difluoromethyl group |
| 2-Fluoro-1-naphthol | Fluoro group instead of difluoromethyl | Lower metabolic stability compared to difluoromethyl derivative |
| 2-(Difluoromethyl)-1-naphthol | Two fluorine atoms | Different electronic properties; enhanced hydrophobicity |
| 2-(Chloro)-1-naphthol | Chlorine atom instead of difluoromethyl | More polar; different reactivity profiles |
Case Studies
While specific studies on 2-(difluoromethyl)-1-naphthol are scarce, research on similar compounds highlights its potential. For example, fluorinated analogs of other naphthols have been shown to exhibit enhanced biological activities due to modifications at specific positions on the aromatic ring . These findings suggest that 2-(difluoromethyl)-1-naphthol may also possess significant pharmacological properties worth exploring.
Future Research Directions
Further investigations are required to fully elucidate the biological activity of 2-(difluoromethyl)-1-naphthol. Potential areas for research include:
- In vitro and in vivo studies to assess its efficacy against various pathogens.
- Mechanistic studies focusing on enzyme interactions and metabolic pathways.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
